molecular formula C54H36N2O B14134270 Biphenyl-4-yl-(3'-carbazol-9-yl-biphenyl-4-yl)-(4-dibenzofuran-4-yl-phenyl)-amine

Biphenyl-4-yl-(3'-carbazol-9-yl-biphenyl-4-yl)-(4-dibenzofuran-4-yl-phenyl)-amine

Cat. No.: B14134270
M. Wt: 728.9 g/mol
InChI Key: WGVOIXYRSUNFEY-UHFFFAOYSA-N
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Description

N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine typically involves multiple steps, including:

    Formation of the Dibenzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzofuran ring.

    Coupling Reactions: The dibenzofuran moiety is then coupled with a phenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the Carbazole Group: The carbazole group is introduced through a similar palladium-catalyzed cross-coupling reaction.

    Final Assembly: The final step involves the coupling of the biphenyl groups to form the complete structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and biphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine has several scientific research applications, including:

    Organic Electronics: Used in the development of OLEDs due to its excellent electron-transporting properties.

    Photovoltaics: Studied for its potential use in organic solar cells.

    Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.

    Biological Studies: Investigated for its potential interactions with biological molecules, although this area is still under exploration.

Mechanism of Action

The mechanism by which N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets, including:

    Electron Transport: Facilitates electron transport in optoelectronic devices.

    Energy Transfer: Participates in energy transfer processes in OLEDs and other devices.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-4-Dibenzofuranylphenyl)-N-(4-biphenyl)-1,1’-biphenyl-4-ylamine
  • N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolylphenyl)-1,1’-biphenyl-4-ylamine

Uniqueness

N-(4-4-Dibenzofuranylphenyl)-N-(3’-9-carbazolyl-1,1’-biphenyl-4-yl)-1,1’-biphenyl-4-ylamine is unique due to its combination of dibenzofuran, carbazole, and biphenyl groups, which provide a distinct set of electronic properties. This makes it particularly suitable for applications in organic electronics where efficient electron transport and energy transfer are crucial.

Properties

Molecular Formula

C54H36N2O

Molecular Weight

728.9 g/mol

IUPAC Name

N-[4-(3-carbazol-9-ylphenyl)phenyl]-N-(4-dibenzofuran-4-ylphenyl)-4-phenylaniline

InChI

InChI=1S/C54H36N2O/c1-2-12-37(13-3-1)38-24-30-42(31-25-38)55(44-34-28-40(29-35-44)46-19-11-20-50-49-18-6-9-23-53(49)57-54(46)50)43-32-26-39(27-33-43)41-14-10-15-45(36-41)56-51-21-7-4-16-47(51)48-17-5-8-22-52(48)56/h1-36H

InChI Key

WGVOIXYRSUNFEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)C9=CC=CC1=C9OC2=CC=CC=C12

Origin of Product

United States

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